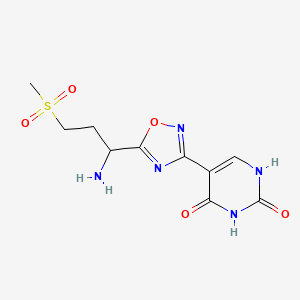
5-(5-(1-amino-3-(methylsulfonyl)propyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-(1-amino-3-(methylsulfonyl)propyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring and a pyrimidine-dione structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-(1-amino-3-(methylsulfonyl)propyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the oxadiazole ring through cyclization reactions and subsequent functionalization to introduce the amino and methylsulfonyl groups. The final step involves the coupling of the oxadiazole intermediate with a pyrimidine-dione derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(5-(1-amino-3-(methylsulfonyl)propyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
Scientific Research Applications
5-(5-(1-amino-3-(methylsulfonyl)propyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione has been explored for its applications in several scientific domains:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(5-(1-amino-3-(methylsulfonyl)propyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole and pyrimidine-dione derivatives, such as:
- 5-(1-amino-3-(methylsulfonyl)propyl)-1,2,4-oxadiazole
- Pyrimidine-2,4(1H,3H)-dione derivatives with various substituents
Uniqueness
What sets 5-(5-(1-amino-3-(methylsulfonyl)propyl)-1,2,4-oxadiazol-3-yl)pyrimidine-2,4(1H,3H)-dione apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for diverse research and industrial applications.
Properties
Molecular Formula |
C10H13N5O5S |
|---|---|
Molecular Weight |
315.31 g/mol |
IUPAC Name |
5-[5-(1-amino-3-methylsulfonylpropyl)-1,2,4-oxadiazol-3-yl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H13N5O5S/c1-21(18,19)3-2-6(11)9-13-7(15-20-9)5-4-12-10(17)14-8(5)16/h4,6H,2-3,11H2,1H3,(H2,12,14,16,17) |
InChI Key |
GTSKCRDWEGRQTE-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCC(C1=NC(=NO1)C2=CNC(=O)NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















